molecular formula C6H6N2O2 B019543 2-Methyl-4-nitropyridine CAS No. 13508-96-8

2-Methyl-4-nitropyridine

Cat. No. B019543
CAS RN: 13508-96-8
M. Wt: 138.12 g/mol
InChI Key: HWPIDHRDNNZJSY-UHFFFAOYSA-N
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Description

2-Methyl-4-nitropyridine is a nitro derivative of pyridine, a basic heterocyclic organic compound with the formula C₅H₅N. It is a compound of interest due to its molecular structure, chemical reactivity, and various properties.

Synthesis Analysis

While specific synthesis methods for 2-Methyl-4-nitropyridine were not found, related compounds, such as 3-Nitropyridines, have been synthesized through a one-pot reaction involving 1-methyl-3,5-dinitro-2-pyridones, ketones, and ammonia (Tohda et al., 1994).

Molecular Structure Analysis

The molecular structures of nitropyridine derivatives have been extensively studied. For example, the structures of 2-amino-4-methyl-3-nitropyridine and related compounds have been determined using X-ray studies and Density Functional Theory (DFT) calculations (Bryndal et al., 2012).

Chemical Reactions and Properties

Nitropyridines participate in various chemical reactions, reflecting their reactivity. Nitrosation reactions of methylaminopyridine derivatives, for example, involve interactions with nitrous acid (Kalatzis & Papadopoulos, 1981).

Physical Properties Analysis

The physical properties of nitropyridine derivatives have been analyzed through spectroscopic methods, including FT-IR and FT-Raman spectroscopy. These studies offer insights into the stability, charge distribution, and bond strength of these compounds (Karnan et al., 2012).

Chemical Properties Analysis

The chemical properties of nitropyridine derivatives have been explored through various approaches, including NBO analysis and molecular electrostatic potential (MEP) mapping. These studies help in understanding the reactivity, electronic structure, and charge delocalization in these molecules (Arjunan et al., 2012).

Scientific Research Applications

  • Biotechnological Applications : A study by Tully et al. (2012) highlighted the biotransformation of 2-amino-4-methyl-3-nitropyridine by Cunninghamella elegans, producing new compounds with potential applications in pharmaceutical and biotechnological industries (Tully et al., 2012).

  • Photocatalysis and Organic Compound Conversion : Lorenc et al. (2004) reported that electronic states of derivatives like 2-ethylamino-3-methyl-4-nitropyridine show promise for efficient photocatalysis and photocatalytic conversion of organic compounds (Lorenc et al., 2004).

  • Proton Transfer Studies : Poór et al. (2006) studied the ultrafast proton transfer in 2-butylamino-6-methyl-4-nitropyridine N-oxide, revealing a decay lifetime of 150 ps to the ground state, which can be relevant in understanding molecular interactions (Poór et al., 2006).

  • Optical Properties and Hyperpolarizability : Velraj et al. (2015) discovered that compounds like 2-chloro-4-nitropyridine have high hyperpolarizability, making them potential candidates for optical applications (Velraj et al., 2015).

  • Nonlinear Optical Behavior : Andreazza et al. (1990) found that 3-methyl-4-nitropyridine-1-oxide organic crystals exhibit high optical nonlinear behavior, particularly in second-harmonic generation, which is crucial in the field of photonics (Andreazza et al., 1990).

  • Anticoccidial Activity : Morisawa et al. (1978) synthesized derivatives like 5- and 6-methyl-2-nitropyridine-4-carboxamides, which showed optimal anticoccidial activity, highlighting its potential in veterinary medicine (Morisawa et al., 1978).

  • Synthesis of Novel Compounds : Jukić et al. (2010) developed a novel synthesis method for derivatives such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, leading to new compounds with unique properties (Jukić et al., 2010).

  • Solvent Effects and Quantum Calculations : Lorenc (2005) investigated the effects of solvents on the electronic properties of derivatives like 2-(N-methylamino)-picolines, using quantum chemical calculations (Lorenc, 2005).

Safety And Hazards

2-Methyl-4-nitropyridine is classified as harmful if swallowed, in contact with skin or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it should be handled with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for 2-Methyl-4-nitropyridine could involve its use in the synthesis of new compounds. For example, it can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .

properties

IUPAC Name

2-methyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-4-6(8(9)10)2-3-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPIDHRDNNZJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159244
Record name Pyridine, 2-methyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitropyridine

CAS RN

13508-96-8
Record name Pyridine, 2-methyl-4-nitro-
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Record name 13508-96-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 2-methyl-4-nitro-
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Record name 2-Methyl-4-nitropyridine
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Record name 2-METHYL-4-NITROPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
K TAKAHASHI, GF HUANG, M ARAKI… - … Japanese Journal of …, 1979 - jstage.jst.go.jp
MATERIALS AND METHODS Compounds 4-Nitropyridine 1-oxide (4-NPO), 17) 2-methyl-4-nitropyridine 1-oxide (2-Me-4-NPO), 18) 3-methyl-4-nitropyridine 1-oxide (3-Me-4-NPO), 9) 3-…
Number of citations: 13 www.jstage.jst.go.jp
M Peukert, W Seichter, E Weber - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
An improved crystal structure of the title compound, C6H6N2O3, is reported. The structure, previously solved [Li et al. (1987). Jiegou Huaxue (Chin. J. Struct. Chem.), 6, 20–24] in the …
Number of citations: 7 scripts.iucr.org
A Puszko, A Krojcer, M Pełczynska, J Wietrzyk… - Journal of inorganic …, 2010 - Elsevier
… [Cu(H 2 O)(NO 3 ) 2 L 2 ], L = 2-methyl-4-nitropyridine N-oxide and [Cu(NO 3 ) 2 L′ 2 ], where L… The complexes with 4-nitropyridine N-oxide (a reference) and 2-methyl-4-nitropyridine N-…
Number of citations: 11 www.sciencedirect.com
E Matsumura, M Ariga, T Ohfuji - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… Twenty grams of 5-ethyl-2-methyl-4-nitropyridine Noxide (1d) were treated with 15.6 g of dimethyl sulfate and l l.9 g of sodium cyanide according to the above procedure, and the …
Number of citations: 26 www.journal.csj.jp
J Berdys, M Makowski, M Makowska… - The Journal of …, 2003 - ACS Publications
… Figure 5 Example structure of the homoconjugated cation of 2-methyl-4-nitropyridine N-… Figure 5 Example structure of the homoconjugated cation of 2-methyl-4-nitropyridine N-oxide (…
Number of citations: 18 pubs.acs.org
J Zyss, DS Chemla, JF Nicoud - The Journal of Chemical Physics, 1981 - pubs.aip.org
Previous research toward more efficient nonlinear optical organic crystals has aimed at increasing the first‐order hyperpolarizabilitiy of individual molecular units. We show that the …
Number of citations: 498 pubs.aip.org
J Makowska, M Makowski, Ł Gurzyński… - Journal of Molecular …, 2005 - Elsevier
… The proton-transfer energy surface in the homoconjugated cation of the 2-methyl-4-nitropyridine N-oxide exhibits a double minimum, with 2.44 kcal/mol energy barrier. This barrier …
Number of citations: 5 www.sciencedirect.com
A Puszko, L Wasylina - 1995 - chempap.org
… The observed deshielding effect of H-3 or H5 in 2-methyl-4-nitropyridine TV-oxide and … of protons in the molecule of 2-methyl-4-nitropyridine TV-oxide from 6.5 Hz [1] to 6 Hz. Three …
Number of citations: 16 chempap.org
SZ Hu, DS Shi, SX Li, YC Yang - Acta Crystallographica Section C …, 1992 - scripts.iucr.org
… can be seen from a comparison between the twist angle of free 2-methyl-4-nitropyridine 1-oxide [4.9 (Li, Liu, Wu, Shi & Hu, 1987)] and that of the title ligand. The second is the …
Number of citations: 5 scripts.iucr.org
A Puszko, L Wasylina, Z Pawełka - Monatshefte für Chemie/Chemical …, 1996 - Springer
… 2-Methyl-4-nitropyridine N-oxide (1), 3-methyl-4-nitropyridine N-oxide (2), 2,3-dimethyl-4-nitropyridine N-oxide (3), 2,5-dimethyl-4-nitropyridine N-oxide (4), 2,6-dimethyl-4-nitropyridine …
Number of citations: 0 link.springer.com

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